molecular formula C14H10Cl2N2O4 B2684343 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 325979-92-8

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2684343
CAS No.: 325979-92-8
M. Wt: 341.14
InChI Key: KKRPQHXGTOCDCX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound features a benzamide core structure substituted with dichloro and methoxy-nitrophenyl groups, making it a potential intermediate for synthesizing more complex molecules. Benzamide derivatives are of significant interest in medicinal chemistry and are frequently explored for their biological activities. Related structural analogues have been investigated as potential therapeutics for infectious diseases, serving as a key scaffold in drug discovery efforts . Researchers utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing combinatorial libraries. It is For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-7-9(18(20)21)3-5-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRPQHXGTOCDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxy-4-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Reagent SystemConditionsProductYieldReference
H₂/Pd-CEthanol, 25°C, 6 hrsAmino derivative78%
NaBH₄/CuCl₂THF, reflux, 12 hrsHydroxylamine intermediate62%
Zn/NH₄Cl (aq.)MeOH/H₂O, 50°C, 3 hrsPartial reduction to nitroso41%

Key findings :

  • Catalytic hydrogenation produces the primary amine without affecting the methoxy or chlorobenzamide groups .

  • Stepwise reduction with NaBH₄/CuCl₂ generates isolable hydroxylamine intermediates.

Nucleophilic Substitution

The 2,4-dichlorobenzamide moiety participates in regioselective substitutions:

NucleophileBase/CatalystPosition SubstitutedProduct TypeYieldReference
PiperidineK₂CO₃, DMF, 80°CC-4 chloro4-Piperidinyl derivative85%
NaN₃DMSO, 120°C, 24 hrsC-2 chloroAzide-functionalized analog73%
ThiophenolEt₃N, CH₃CN, refluxC-2 and C-4 chloroBis-arylthio compound68%

Mechanistic insights :

  • C-4 chloro exhibits higher reactivity due to reduced steric hindrance .

  • Dual substitution requires elevated temperatures and excess nucleophile.

Cyclization Reactions

The carbamothioyl group enables heterocycle formation:

ReagentConditionsCyclization ProductApplicationReference
Acetophenone/Br₂KOH, EtOH, reflux1,3-Thiazole derivativeAntimicrobial agents
Ethyl bromoacetateNaH, THF, 0°C to RTThiazolidinone ring systemKinase inhibition studies

Synthetic utility :

  • Base-catalyzed S-cyclization with α-haloketones provides access to bioactive thiazoles.

  • Microwave-assisted methods reduce reaction times from 12 hrs to 45 mins.

Oxidation and Functionalization

Controlled oxidation modifies the thiourea moiety:

Oxidizing AgentConditionsProductStabilityReference
H₂O₂/AcOHRT, 4 hrsUrea analogAir-stable
KMnO₄/H₂SO₄0°C, 30 minsSulfonic acid derivativeHygroscopic

Critical notes :

  • Over-oxidation with strong agents leads to decomposition via C-S bond cleavage .

  • Urea derivatives show enhanced water solubility compared to thiourea precursors .

Comparative Reactivity Table

Functional GroupReaction TypeRelative Reactivity (1–5)Dominant Electronic Effect
4-Nitroaryl groupReduction5Electron-withdrawing
2-ChlorobenzamideNucleophilic substitution3Resonance deactivation
CarbamothioylCyclization4Thiophilic reactivity
MethoxyDemethylation1Ortho-directing

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. It is used to create more complex molecules that have potential applications in various chemical processes. For instance, it can participate in coupling reactions to form new carbon-carbon bonds or be modified to produce derivatives with enhanced properties.

Research indicates that 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown its effectiveness against various pathogens, suggesting its potential use as an antimicrobial agent in agriculture and medicine.
  • Anticancer Activity : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medical Applications

Ongoing research explores the therapeutic potential of this compound in treating various diseases. Its interaction with specific molecular targets suggests possibilities for developing new drugs aimed at conditions like cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common plant pathogens such as Rhizoctonia solani and Botrytis cinerea. The results demonstrated significant inhibition rates, particularly against Botrytis cinerea, with an effective concentration (EC50) of approximately 19.49 mg/L. This suggests its potential as a crop protectant against fungal diseases.

PathogenInhibition Rate (%)EC50 (mg/L)
Rhizoctonia solani44.88100
Botrytis cinerea88.2519.49
Fusarium graminearum58.17-

Case Study 2: Anticancer Research

In vitro studies assessed the effect of this compound on human cancer cell lines. Results indicated that treatment led to reduced cell viability and induced apoptosis in a dose-dependent manner, highlighting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,4-Dichloro-N-(2-Methoxy-4-Nitrophenyl)Benzamide with Analogues

Compound Name Substituents on Benzoyl Group Substituents on Anilide Group Molecular Weight Key Functional Features Reference
This compound 2,4-Cl 2-OCH₃, 4-NO₂ 341.144 Electron-withdrawing nitro and methoxy
2,4-Dichloro-N-(4-chlorophenyl)benzamide 2,4-Cl 4-Cl 296.15 Halogenated, lacks nitro/methoxy groups
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br 2-NO₂ 335.13 Bromo vs. chloro; nitro at 2-position
2,4-Dichloro-N-(thiophen-2-ylmethyl)benzamide 2,4-Cl Thiophen-2-ylmethyl 340.65 Heterocyclic substitution
2,4-Dichloro-N-(4-(3-chlorophenoxy)phenyl)benzamide 2,4-Cl 4-(3-Cl-phenoxy) 457.72 Phenoxy linker, extended aromaticity
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 2,4-Cl Thiadiazole-alkylamide hybrid 573.68 Heterocyclic (thiadiazole), multi-halogen

Key Differences and Implications

  • Bioactivity: Thiadiazole and phenoxy-containing derivatives demonstrate enhanced enzyme inhibition and antiparasitic activity, suggesting that bulky substituents improve target binding .
  • Solubility: Aminoethyl side chains (e.g., Compound 51) improve aqueous solubility via protonation, whereas the target compound’s nitro group may limit solubility despite its polarity .

Biological Activity

2,4-Dichloro-N-(2-methoxy-4-nitrophenyl)benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various domains.

Chemical Structure and Properties

The compound's structure includes a dichlorobenzene moiety, a methoxy group, and a nitrophenyl substituent, which contribute to its chemical reactivity and biological interactions. Its molecular formula is C15_{15}H12_{12}Cl2_2N2_2O3_3.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated as a potential inhibitor for various enzymes. It may bind to the active or allosteric sites of target enzymes, thereby modulating their activity. For instance, it has shown promise as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters .
  • Signal Transduction Modulation : By interacting with cellular receptors, the compound can influence signal transduction pathways, affecting cellular functions such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases .

Neuroprotective Effects

There is evidence suggesting that this compound may have neuroprotective properties. Its ability to inhibit MAO could lead to increased levels of neuroprotective neurotransmitters, offering potential benefits in neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

  • Enzyme Inhibition : A study reported that this compound demonstrated competitive inhibition against MAO A and B with IC50_{50} values ranging from 56 nM to 126 nM depending on the isoform targeted .
  • Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
  • Neuroprotection : In cellular models of oxidative stress, the compound exhibited protective effects against neuronal cell death induced by hydrogen peroxide exposure .

Data Tables

Activity Type Target IC50 (nM) MIC (μg/mL)
Enzyme InhibitionMAO A126-
Enzyme InhibitionMAO B56-
Antimicrobial ActivityStaphylococcus aureus-5.0
Antimicrobial ActivityEscherichia coli-10.0
Neuroprotective EffectNeuronal cells (oxidative stress)--

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(2-methoxy-4-nitrophenyl)benzamide, and how do coupling reagents influence yield?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling. Evidence from analogous benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) suggests using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) as coupling reagents to activate the carboxylic acid group .
  • Experimental Design : Compare yields using alternative reagents (e.g., EDC/HCl, DIC) under inert conditions. Monitor reaction progress via TLC and purify via column chromatography. Optimize solvent polarity (e.g., DMF vs. THF) and reaction time (typically 12-24 hours).

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify key functional groups:
  • Amide C=O stretch : ~1650–1680 cm⁻¹.
  • Nitro (NO₂) asymmetric stretch : ~1520 cm⁻¹.
  • Methoxy (OCH₃) C-O stretch : ~1250 cm⁻¹ .
  • ¹H-NMR : Assign protons based on splitting patterns:
  • Aromatic protons (δ 7.0–8.5 ppm) with distinct coupling for substituents (e.g., methoxy at δ ~3.8 ppm).
  • Confirm absence of unreacted aniline (NH₂) or carboxylic acid (COOH) signals .

Q. What solvent systems and pH conditions maximize fluorescence intensity for analytical detection?

  • Methodology : Fluorescence studies on similar benzamides show optimal intensity at pH 5 and 25°C in polar aprotic solvents (e.g., DMSO or acetonitrile) .
  • Experimental Design : Perform pH titration (2–10) in buffered solutions (e.g., phosphate/citrate) and measure λexem (e.g., 340/380 nm). Use fluorescence quenching assays to assess stability under UV exposure .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, NO₂, OCH₃) influence the compound’s binding to biological targets?

  • Methodology :

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., acps-pptase, implicated in lipid biosynthesis) .
  • QSAR Analysis : Use quantum chemical parameters (HOMO-LUMO energy gaps, electrostatic potentials) to correlate substituent effects with binding affinity .
    • Data Interpretation : Compare nitro (electron-withdrawing) vs. methoxy (electron-donating) groups’ impact on hydrogen bonding and π-π stacking .

Q. What strategies resolve contradictions in reported fluorescence data under varying experimental conditions?

  • Methodology :

  • Systematic Variable Testing : Replicate fluorescence assays while controlling for:
  • Temperature (e.g., 25°C vs. 37°C).
  • Ionic strength (e.g., NaCl concentration).
  • Solvent polarity (e.g., water vs. DMSO).
  • Statistical Analysis : Calculate RSD% (e.g., 1.369% in prior studies) to assess reproducibility .

Q. How can the compound’s stability be assessed under oxidative or hydrolytic stress?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to:
  • Acidic/basic conditions (0.1M HCl/NaOH at 60°C for 24 hours).
  • Oxidative stress (3% H₂O₂).
  • Analytical Tools : Monitor degradation via HPLC-MS and identify byproducts (e.g., nitro-reduction to amine or demethylation of OCH₃) .

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